Edaglitazone - 892128-36-8

Edaglitazone

Catalog Number: EVT-7989226
CAS Number: 892128-36-8
Molecular Formula: C24H20N2O4S2
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Edaglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Edaglitazone also appears to lower triglyceride and free fatty acid levels.
Synthesis Analysis

The synthesis of Edaglitazone involves several key steps, typically starting from commercially available precursors. The detailed synthetic route includes:

  1. Formation of the Benzothiophene Ring: The synthesis begins with the formation of a benzothiophene core through cyclization reactions involving appropriate thiophene and aromatic precursors.
  2. Oxazole Formation: The introduction of the oxazole moiety is achieved through condensation reactions that involve aldehydes and amines.
  3. Thiazolidinedione Structure: The final step incorporates the thiazolidinedione functionality, which is crucial for PPARγ activation. This is often accomplished via cyclization reactions that generate the thiazolidine ring.
Molecular Structure Analysis

Edaglitazone's molecular structure can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The compound features:

  • Benzothiophene Backbone: This aromatic system contributes to hydrophobic interactions with PPARγ.
  • Oxazole Ring: Provides additional binding interactions through its nitrogen atom.
  • Thiazolidinedione Group: Essential for biological activity, allowing for hydrogen bonding with the receptor.

The three-dimensional conformation of Edaglitazone allows it to fit well into the ligand-binding pocket of PPARγ, facilitating effective receptor activation .

Chemical Reactions Analysis

Edaglitazone participates in various chemical reactions primarily related to its interactions with biological targets:

  1. Binding with PPARγ: The primary chemical reaction involves Edaglitazone binding to PPARγ, which induces conformational changes in the receptor that enhance its transcriptional activity.
  2. Metabolic Stability: Edaglitazone undergoes metabolic transformations in vivo, which may include oxidation or hydrolysis reactions leading to metabolites that retain some biological activity.

These reactions are crucial for understanding the pharmacokinetics and efficacy of Edaglitazone as a therapeutic agent .

Mechanism of Action

The mechanism of action of Edaglitazone centers around its role as a PPARγ agonist:

  1. Activation of PPARγ: Upon binding to PPARγ, Edaglitazone stabilizes the receptor in an active conformation that promotes gene transcription involved in glucose and lipid metabolism.
  2. Gene Regulation: This activation leads to increased expression of genes that enhance insulin sensitivity, promote adipocyte differentiation, and regulate fatty acid storage.
  3. Cardioprotective Effects: Additionally, some studies suggest that Edaglitazone may exert cardioprotective effects by inhibiting platelet aggregation through modulation of cyclic adenosine monophosphate pathways .
Physical and Chemical Properties Analysis

Edaglitazone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited water solubility.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are significant for formulation development and understanding its pharmacokinetic profile .

Applications

Edaglitazone has been primarily investigated for its applications in:

  1. Type 2 Diabetes Mellitus Treatment: Its ability to enhance insulin sensitivity makes it a candidate for managing blood glucose levels in diabetic patients.
  2. Cardiovascular Health: Research indicates potential benefits in reducing cardiovascular risks associated with diabetes through its effects on lipid metabolism and platelet function.
  3. Research Tool: As a selective PPARγ agonist, Edaglitazone serves as a valuable tool in pharmacological studies aimed at understanding PPAR signaling pathways and their implications in metabolic diseases .
Mechanistic Pharmacology of Edaglitazone

PPARγ Agonism and Transcriptional Regulation

Edaglitazone functions as a high-affinity agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor governing metabolic homeostasis. Upon binding, Edaglitazone induces heterodimerization with retinoid X receptor (RXR) and subsequent conformational changes that enable the complex to recognize PPAR response elements (PPREs) in target gene promoters. This interaction modulates the transcription of genes involved in insulin sensitization (e.g., GLUT4, adiponectin) and lipid metabolism (e.g., FABP4, LPL) [5] [9]. Unlike non-selective PPAR modulators, Edaglitazone’s transcriptional effects are amplified in adipocytes due to PPARγ2 isoform prevalence, which enhances DNA-binding affinity and promoter selectivity compared to PPARγ1 [8].

Structural Basis of PPARγ-Ligand Binding Dynamics

The ligand-binding domain (LBD) of PPARγ contains a characteristic "Y-shaped" pocket composed of arm I (polar), arm II (hydrophobic), and an entrance region. Edaglitazone anchors within this pocket via its thiazolidinedione (TZD) head, forming hydrogen bonds with key residues in helix H3 (Ser289), helix H7 (His449), and helix H12 (Tyr473)—a triad critical for AF-2 stabilization and coactivator recruitment [5] [7]. Molecular dynamics simulations reveal that Edaglitazone’s hydrophobic tail occupies arm II, inducing a 2.5-Å shift in helix H12 toward the active conformation (Figure 1). This contrasts with partial agonists like MRL24, which exhibit incomplete H12 repositioning and reduced coactivator affinity [1] [7].

Table 1: Atomic Interactions of Edaglitazone in PPARγ-LBD

PPARγ ResidueInteraction TypeFunctional Role
Ser289H-bond (TZD head)Arm I stabilization
His323H-bond (TZD head)H12 positioning
His449H-bond (TZD head)Ligand affinity
Tyr473H-bond (TZD head)AF-2 activation
Phe363Van der Waals (tail)Arm II occupancy

Comparative Activation Profiles Across PPAR Isoforms (α/β/γ)

Edaglitazone demonstrates subtype selectivity, with 100-fold greater potency for PPARγ (EC₅₀ = 35.6 nM) than PPARα or PPARδ. TR-FRET coactivator recruitment assays quantify this selectivity: Edaglitazone achieves >90% maximal recruitment for PPARγ versus <20% for PPARα/δ at 1 μM concentrations [3] [5]. In contrast, dual agonists like aleglitazar activate PPARα (EC₅₀ = 5 nM) and PPARγ (EC₅₀ = 9 nM) near-equivalently [3]. Isoform-specific efficacy correlates with tissue expression; PPARγ-dominated adipose tissue shows robust FASN and CD36 induction, while PPARα-rich hepatocytes exhibit minimal gene modulation by Edaglitazone [4] [10].

Table 2: PPAR Isoform Selectivity Profiles of Agonists

CompoundPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)PPARδ EC₅₀ (nM)γ-Selectivity Index
Edaglitazone>10,00035.6>10,000>280
Aleglitazar593761.8
Pemafibrate10>1,000>1,000>100
Rosiglitazone15,0002458,63061

Coactivator Recruitment and Gene Expression Modulation

Edaglitazone triggers biased coactivator recruitment to PPARγ, preferentially engaging SRC-1 and PGC1α over TRAP220. Quantitative TR-FRET assays show a 2.3-fold higher efficacy for SRC-1 versus CBP at saturating ligand concentrations (10 μM), a profile distinct from rosiglitazone’s balanced coactivator engagement [1] [4]. This bias cascades to gene-specific effects: SRC-1 enrichment upregulates LPL (lipoprotein lipase) and ADIPOQ (adiponectin), while TRAP220 dominance correlates with FABP4 expression [4] [9]. Notably, Edaglitazone’s coactivator signature underlies its antiplatelet effects—an off-genomic action mediated by cAMP elevation via PGC1α-dependent repression of PKC [5].

Table 3: Coactivator Recruitment Efficacy of PPARγ Agonists

CoactivatorEdaglitazone (% max)Rosiglitazone (% max)Function
SRC-195 ± 389 ± 4Lipogenesis, insulin sensitivity
PGC1α88 ± 575 ± 6Mitochondrial biogenesis
TRAP22065 ± 492 ± 3Adipocyte differentiation
CBP70 ± 685 ± 4Chromatin remodeling

Epigenetic fine-tuning further shapes Edaglitazone’s transcriptional output. Ligand binding facilitates histone acetyltransferase (HAT) recruitment—particularly CBP/p300—inducing H3K9 acetylation at target promoters (e.g.,, GLUT4 enhancer). This opens chromatin architecture, permitting RNA Pol II assembly and sustained transcription [9]. Consequently, primary adipocytes treated with Edaglitazone exhibit a 4.1-fold increase in PPARG2 mRNA, amplifying receptor auto-regulation [8].

Properties

CAS Number

892128-36-8

Product Name

Edaglitazone

IUPAC Name

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28)

InChI Key

HAAXAFNSRADSMK-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.